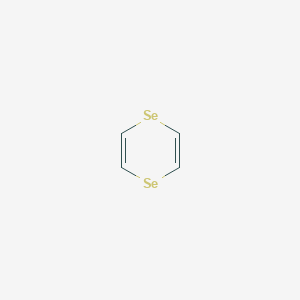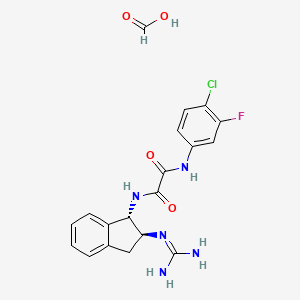
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a guanidino group, and an oxalamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chloro-3-fluoroaniline derivative, followed by the introduction of the guanidino group through a series of reactions involving protecting groups and deprotection steps. The final step involves the formation of the oxalamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
作用机制
The mechanism of action of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions are complex and may vary depending on the specific application and target.
相似化合物的比较
- N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxalamide
- (1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is unique due to the presence of the guanidino group and the specific stereochemistry of the indane moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C19H19ClFN5O4 |
|---|---|
分子量 |
435.8 g/mol |
IUPAC 名称 |
N'-(4-chloro-3-fluorophenyl)-N-[(1S,2S)-2-(diaminomethylideneamino)-2,3-dihydro-1H-inden-1-yl]oxamide;formic acid |
InChI |
InChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1 |
InChI 键 |
WUILLEJRRYSPRZ-YYLIZZNMSA-N |
手性 SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
规范 SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



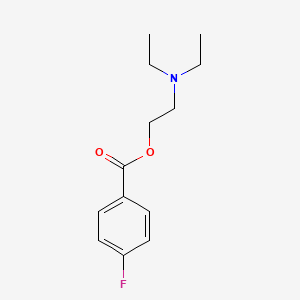
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)

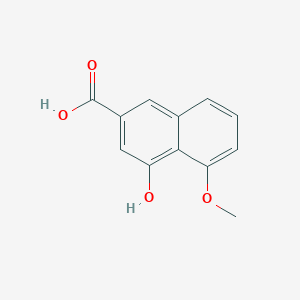
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)


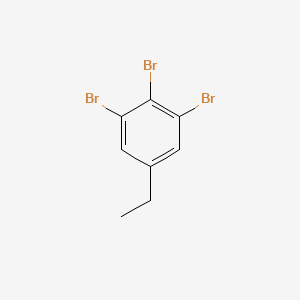
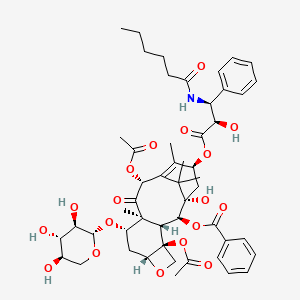
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

